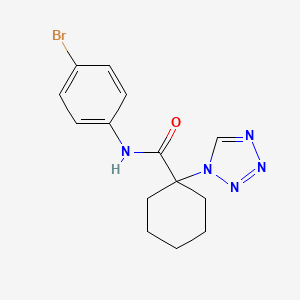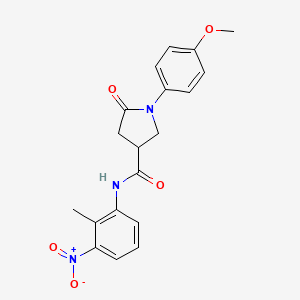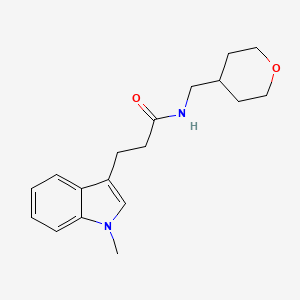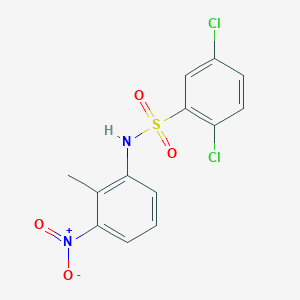![molecular formula C20H19N5O3 B11019440 N-[4-(acetylamino)phenyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019440.png)
N-[4-(acetylamino)phenyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETAMIDOPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development or biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE likely involves multiple steps, including the formation of the indazole ring, the pyrrolidine ring, and the acetamidophenyl group. Typical synthetic routes may include:
Formation of the Indazole Ring: This could involve cyclization reactions starting from hydrazine derivatives and appropriate carbonyl compounds.
Formation of the Pyrrolidine Ring: This might involve cyclization reactions using amines and carbonyl compounds.
Coupling Reactions: The final compound could be formed by coupling the indazole and pyrrolidine intermediates with the acetamidophenyl group under specific conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE could undergo various chemical reactions, including:
Oxidation: Potential oxidation of the indazole or pyrrolidine rings.
Reduction: Reduction of carbonyl groups or nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity. The indazole and pyrrolidine rings might interact with hydrophobic pockets, while the acetamidophenyl group could form hydrogen bonds or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-ACETAMIDOPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE: can be compared with other indazole or pyrrolidine derivatives.
Indazole Derivatives: Compounds like indomethacin or other indazole-based drugs.
Pyrrolidine Derivatives: Compounds like pyrrolidine-based inhibitors or drugs.
Uniqueness
The uniqueness of N-(4-ACETAMIDOPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N5O3/c1-12(26)21-14-6-8-15(9-7-14)22-20(28)13-10-18(27)25(11-13)19-16-4-2-3-5-17(16)23-24-19/h2-9,13H,10-11H2,1H3,(H,21,26)(H,22,28)(H,23,24) |
InChI Key |
SYSSLPASZFIAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B11019379.png)
![N-(2-chloro-4-methylphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11019381.png)

![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019391.png)
![7-hydroxy-3,4-dimethyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B11019398.png)
![3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11019402.png)


![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B11019422.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11019423.png)


